molecular formula C12H5Cl5O B12672527 2,3,4',5,6-Pentachlorodiphenyl ether CAS No. 63646-55-9

2,3,4',5,6-Pentachlorodiphenyl ether

Cat. No.: B12672527
CAS No.: 63646-55-9
M. Wt: 342.4 g/mol
InChI Key: UETIKWAWMZLQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Polychlorinated Diphenyl Ethers (PCDEs) as Environmental Pollutants

Polychlorinated diphenyl ethers (PCDEs) are a class of halogenated aromatic compounds structurally similar to the well-known polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs). The general structure of PCDEs consists of two phenyl rings linked by an oxygen atom, with chlorine atoms substituting hydrogen atoms on these rings. There are 209 possible PCDE congeners, differing in the number and position of chlorine atoms.

PCDEs have entered the environment primarily as by-products in the manufacturing of commercial chlorophenol preparations, which were used extensively as pesticides and wood preservatives. nih.gov Although not intentionally produced on a large scale, their presence as impurities has resulted in their widespread detection in various environmental matrices, including water, sediment, and biota. nih.gov Due to their chemical stability and lipophilic nature, PCDEs are persistent in the environment and can bioaccumulate in food chains.

Academic Significance of 2,3,4',5,6-Pentachlorodiphenyl Ether within the PCDE Class

Detailed Research Findings

While extensive research has been conducted on the broader classes of PCBs and polybrominated diphenyl ethers (PBDEs), specific studies focusing solely on 2,3,4',5,6-Pentachlorodiphenyl ether are limited. Much of the understanding of this congener is derived from studies on PCDEs as a group and through analogy with similarly structured compounds.

Research on PCDEs indicates that the degree and pattern of chlorination significantly affect their properties. For instance, the persistence and bioaccumulation potential of PCDEs generally increase with the number of chlorine atoms. The specific arrangement of chlorine atoms on the phenyl rings of 2,3,4',5,6-Pentachlorodiphenyl ether influences its spatial configuration, which in turn can affect its interaction with biological receptors.

Studies on the metabolism of related compounds, such as PCBs, have shown that the positions of chlorine atoms are critical in determining the susceptibility to enzymatic degradation. For example, the metabolism of 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) has been studied, revealing that its biotransformation is influenced by the enzymatic systems of organisms. nih.govnih.gov Such studies provide a framework for hypothesizing the potential metabolic pathways of 2,3,4',5,6-Pentachlorodiphenyl ether.

The table below summarizes the key identification and physical-chemical properties of 2,3,4',5,6-Pentachlorodiphenyl ether.

PropertyValue
IUPAC Name 1,2,3,4-tetrachloro-5-(4-chlorophenoxy)benzene
Molecular Formula C₁₂H₅Cl₅O
Molecular Weight 342.4 g/mol
CAS Number Not available

Data sourced from chemical databases. The lack of a specific CAS number for this congener highlights the challenges in tracking and regulating individual PCDEs.

Evolution of Research Paradigms for Environmental Contaminants

The scientific community's approach to studying environmental contaminants has undergone significant evolution over the past several decades. This progression reflects advancements in analytical chemistry, toxicology, and environmental modeling, as well as a deeper understanding of the complex interactions between chemicals and ecosystems.

Initially, research on persistent organic pollutants (POPs) was largely driven by the discovery of high concentrations of substances like DDT and PCBs in wildlife and humans, and the observation of their adverse effects. wikipedia.orgweebly.com This led to a "source-to-effect" paradigm , which focused on identifying major sources of contamination, tracking the environmental fate of these chemicals, and documenting their toxicological impacts. The publication of Rachel Carson's "Silent Spring" in 1962 was a pivotal moment that galvanized public awareness and scientific inquiry into the widespread effects of pesticides. weebly.com

The 1970s and 1980s saw the development of more sophisticated analytical techniques, such as high-resolution gas chromatography and mass spectrometry, which enabled the detection of an expanding list of contaminants at increasingly lower concentrations. This "analytical-driven" phase allowed for more detailed studies of congener-specific distribution and fate, revealing that the environmental behavior and toxicity of a compound class like PCDEs could not be understood by studying the mixture as a whole.

More recently, there has been a shift towards a more integrated and predictive "risk-based" paradigm . This approach combines advanced analytical methods with in vitro and in silico toxicological testing, as well as sophisticated environmental fate and transport models. The goal is to predict the potential risks of new and existing chemicals before they cause widespread environmental contamination. This paradigm is exemplified by international agreements like the Stockholm Convention on Persistent Organic Pollutants, which established a framework for the global regulation of POPs based on scientific risk assessment. wikipedia.orgweebly.com Furthermore, the rise of non-targeted analysis (NTA) represents a significant paradigm shift in environmental monitoring, moving from looking for known chemicals to identifying a broader spectrum of unknown or unexpected contaminants in environmental samples. nih.gov

This evolution in research paradigms reflects a move from a reactive to a more proactive and holistic approach to managing the potential risks of chemical contaminants in the environment.

Properties

CAS No.

63646-55-9

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-1-3-7(4-2-6)18-12-10(16)8(14)5-9(15)11(12)17/h1-5H

InChI Key

UETIKWAWMZLQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Environmental Occurrence and Global Distribution of 2,3,4 ,5,6 Pentachlorodiphenyl Ether

Detection and Quantification in Abiotic Environmental Matrices

The detection of PCDEs, including the pentachloro- congeners, in abiotic matrices such as the atmosphere, water systems, and soil, confirms their widespread environmental distribution. The physicochemical properties of these compounds, such as their low water solubility and high octanol-water partition coefficients, govern their partitioning between different environmental compartments.

PCDEs are present in the atmosphere in both gaseous and particulate-bound phases. researchgate.net The distribution between these two phases is dependent on the specific congener, ambient temperature, and the concentration of atmospheric particles. Generally, less chlorinated congeners are more volatile and tend to be found in the gaseous phase, while more chlorinated congeners have a higher affinity for particulate matter.

Limited specific data exists for 2,3,4',5,6-pentachlorodiphenyl ether in atmospheric samples. However, studies on general PCDEs indicate their presence in the air, even in remote locations, suggesting long-range atmospheric transport. researchgate.netnih.gov For instance, a study of the North American atmosphere detected a range of PCDE congeners. nih.gov

Table 1: Atmospheric Concentrations of Polychlorinated Diphenyl Ethers (PCDEs) (Note: Data for the specific congener 2,3,4',5,6-Pentachlorodiphenyl ether is not available in the reviewed literature. The table presents general data for PCDEs.)

LocationSample TypeCompound ClassConcentration Range (pg/m³)Reference
North America (40 stations)Passive Air SamplersTotal PBDEsBelow detection limit to 24,000 nih.gov
Chicago, USAGas PhaseΣPCB80 to 3000 nih.gov
Chicago, USAParticle PhaseΣPCB8 to 160 nih.gov

Due to their hydrophobic nature, PCDEs tend to adsorb to suspended particles in aquatic environments and ultimately accumulate in sediments. nih.gov Sediments, therefore, often act as a significant sink and a long-term reservoir for these compounds.

While specific concentrations for 2,3,4',5,6-pentachlorodiphenyl ether in aquatic systems are not well-documented, studies have reported the presence of various PCDE congeners in both freshwater and marine sediments. For example, congener-specific analysis of sediments from industrialized bays in Korea revealed distinct regional patterns of PCB contamination, a related group of compounds. researchgate.net Research on the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) in contaminated estuarine sediment indicates that microbial consortia in sediments possess dehalogenating capabilities, which could potentially transform PCDEs. nih.gov

Table 2: Concentrations of Polychlorinated Diphenyl Ethers (PCDEs) in Sediments (Note: Data for the specific congener 2,3,4',5,6-Pentachlorodiphenyl ether is not available in the reviewed literature. The table presents general data for PCDEs and related compounds.)

LocationCompound ClassConcentration Range (ng/g dry weight)Reference
Sundarban Wetland, IndiaΣ12 PBDEs0.08 to 29.03 epa.gov
Bo Sea, ChinaΣPBDEsMedian: 0.16
Global ReviewTotal PCDEs0–3,980,000 nih.gov

Soil contamination with PCDEs is often linked to industrial activities, such as the production and use of pentachlorophenol (B1679276) (PCP). nih.gov PCDEs are known impurities in commercial PCP formulations. nih.gov Studies of soil near former wood treatment facilities and industrial plants have shown elevated levels of PCDEs. researchgate.net The persistence of these compounds in soil raises concerns about potential groundwater contamination and uptake by terrestrial organisms.

A study on a PCB-contaminated industrial area in Italy found total PCDD/F levels in soil ranging from 8 to 592 pgTE(WHO)/g. When dioxin-like PCBs were included, the levels ranged from 14.6 to 1033.7 pgTE(WHO)/g.

Occurrence in Biotic Environmental Matrices

The lipophilic nature of 2,3,4',5,6-pentachlorodiphenyl ether and other PCDEs facilitates their accumulation in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to the magnification of concentrations at higher trophic levels in the food web (biomagnification).

PCDEs have been detected in a variety of aquatic organisms. Invertebrates, such as mussels, can accumulate these compounds from the surrounding water and sediment. Fish can take up PCDEs through their gills and from their diet. Marine mammals, being at the top of many aquatic food chains, can exhibit high concentrations of these contaminants. nih.gov

A study of marine mammals from Brazil reported high concentrations of PCBs and other dioxin-related compounds, raising concerns about the conservation of these species. nih.gov While specific data for 2,3,4',5,6-pentachlorodiphenyl ether was not provided, the study highlights the significant bioaccumulation potential of related compounds in marine mammals.

Table 3: Concentrations of Polychlorinated Diphenyl Ethers (PCDEs) and Related Compounds in Aquatic Biota (Note: Data for the specific congener 2,3,4',5,6-Pentachlorodiphenyl ether is not available in the reviewed literature. The table presents general data for PCDEs and related compounds.)

OrganismLocationCompound ClassConcentration Range (ng/g lipid weight)Reference
Franciscana dolphinsBrazilDioxin-Related Compounds36 to 3006 nih.gov
DelphinidsBrazilDioxin-Related Compounds356 to 30,776 nih.gov
Mussel (Mytilus edulis)Bo Sea, ChinaΣPBDEsMedian: 0.68 (dry weight)
Global ReviewVarious BiotaTotal PCDEs0–50,924 nih.gov

Information on the occurrence of 2,3,4',5,6-pentachlorodiphenyl ether in terrestrial biota is particularly scarce. However, given its presence in soil and the atmosphere, it is plausible that terrestrial organisms are exposed to this compound. Birds, especially those that feed on aquatic organisms, can accumulate significant levels of persistent organic pollutants. Terrestrial mammals can be exposed through their diet and inhalation.

Studies on bird eggs have been used to monitor the levels of various environmental contaminants, including PCBs and PBDEs. These studies provide a valuable indicator of the contamination levels in the local food web.

Plant Uptake and Distribution in Flora

Direct research on the uptake and distribution of 2,3,4',5,6-pentachlorodiphenyl ether specifically in plants is notably scarce. However, studies on the broader class of PCDEs and structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) provide valuable insights into the likely behavior of this compound.

The uptake of such persistent organic pollutants (POPs) by plants is influenced by several factors, including the chemical's properties (such as its lipophilicity, indicated by the octanol-water partition coefficient), soil characteristics, and the plant species itself. For compounds with high lipophilicity, such as pentachlorodiphenyl ether, absorption into root tissues is a primary uptake route. From the roots, translocation to other parts of the plant, such as the stem and leaves, can occur, though it is often limited for more highly chlorinated compounds.

Research on other POPs has shown that once absorbed, these compounds can accumulate in the lipid-rich tissues of plants. The extent of this bioaccumulation is a critical factor in determining the potential for these chemicals to enter the terrestrial food chain. While specific data for 2,3,4',5,6-pentachlorodiphenyl ether is not available, the general principles of POP-plant interactions suggest that it has the potential to be taken up by flora, particularly in contaminated environments.

Temporal and Spatial Trends in Environmental Concentrations

Tracking the historical and geographical footprint of 2,3,4',5,6-pentachlorodiphenyl ether is challenging due to a lack of targeted monitoring studies. However, analysis of PCDEs as a group in environmental archives like sediment cores can provide clues about their temporal trends. Studies on other persistent halogenated compounds have often revealed increasing concentrations from the mid-20th century, corresponding with industrial production, followed by a leveling off or decrease in more recent years in some regions due to regulations.

Spatially, PCDEs have been detected in a variety of environmental matrices across the globe, indicating widespread distribution. nih.gov Concentrations can vary significantly, with higher levels typically found near industrial and urban areas, which are considered primary sources. These sources include historical use in commercial products and unintentional formation during industrial processes and waste incineration. nih.gov

Table 1: General Environmental Concentrations of Polychlorinated Diphenyl Ethers (PCDEs)

Environmental MatrixConcentration Range
Water0.351–1800 ng/L
Sediment0–3,980,000 ng/g dry weight
Soil<38–6800 ng/g dry weight
Atmosphere8.75 × 10⁻³–1.15 × 10³² pg/m³
Biota0–50,924 ng/g lipid weight

Note: This table represents the general concentration ranges for the entire class of PCDEs, as specific data for 2,3,4',5,6-pentachlorodiphenyl ether is limited. Data sourced from a 2023 review on PCDEs in the environment. nih.gov

Global Transport Mechanisms and Distribution Patterns

The presence of PCDEs in remote ecosystems, far from direct sources, points to their capacity for long-range environmental transport. mdpi.com The primary mechanism for the global distribution of semi-volatile organic compounds like 2,3,4',5,6-pentachlorodiphenyl ether is atmospheric transport. mdpi.com

Compounds with certain physicochemical properties can volatilize from soil and water surfaces into the atmosphere. Once in the air, they can be transported over vast distances by wind currents. They can then be deposited back to Earth's surface through wet (rain and snow) and dry deposition. This cycle of "grasshopping" allows for the incremental movement of these pollutants towards colder regions, such as the Arctic.

Indeed, PCDEs have been detected in Arctic biota, such as fish, providing strong evidence for their long-range transport. mdpi.com The specific congener, 2,3,4',5,6-pentachlorodiphenyl ether, due to its molecular structure and predicted properties, is expected to be subject to these global transport processes. This results in a global distribution pattern where even pristine environments are not entirely free from these anthropogenic compounds.

Environmental Fate and Biogeochemical Transformations of 2,3,4 ,5,6 Pentachlorodiphenyl Ether

Photolytic Degradation Pathways and Mechanisms

Photolytic degradation, the breakdown of compounds by light, is a critical process in the environmental fate of many organic pollutants. For PCDEs, this can occur through direct absorption of solar radiation or indirect reactions with photochemically generated reactive species.

Direct Photolysis in Aquatic and Atmospheric Phases

Direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo bond cleavage. For chlorinated aromatic compounds, the primary photolytic reaction is often the cleavage of a carbon-chlorine bond. While no specific quantum yields for the direct photolysis of 2,3,4',5,6-pentachlorodiphenyl ether have been reported, studies on other chlorinated aromatic compounds suggest that the efficiency of this process is dependent on the degree and position of chlorination, as well as the environmental medium.

In the atmosphere, gas-phase photolysis is a potential degradation pathway. tandfonline.com The absorption of ultraviolet (UV) radiation can lead to the removal of chlorine atoms. In aquatic environments, the photolysis of chlorinated compounds can also occur, though the rates can be influenced by factors such as water clarity, depth, and the presence of dissolved organic matter which can both enhance and inhibit the process.

Indirect Photolytic Reactions

Indirect photolysis is often a more significant degradation pathway for organic pollutants in the environment. This process is driven by the reaction of the compound with photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and other oxidants.

The reaction with hydroxyl radicals is a primary degradation mechanism for many organic compounds in the atmosphere and in sunlit surface waters. dtic.milnih.govnist.gov While a specific rate constant for the reaction of 2,3,4',5,6-pentachlorodiphenyl ether with •OH has not been experimentally determined, it is expected to be a significant removal process. The rate of this reaction for other aromatic compounds is well-documented. dtic.milnih.govqsardb.orgdtic.mil The products of such reactions would likely be hydroxylated and dechlorinated derivatives of the parent compound. mdpi.com

Microbial Biotransformation and Biodegradation Processes

Microbial activity plays a crucial role in the breakdown of persistent organic pollutants. For chlorinated compounds like PCDEs, both aerobic and anaerobic processes can contribute to their transformation.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, microorganisms can utilize oxygen to break down organic molecules. For compounds similar to PCDEs, such as PCBs and other chlorinated aromatic compounds, aerobic degradation is often initiated by dioxygenase enzymes. tandfonline.com These enzymes insert two hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization.

Several bacterial genera, including Sphingomonas and Pseudomonas, are known to degrade a wide range of chlorinated aromatic compounds. nih.govmdpi.comnih.goveurochlor.orgresearchgate.net These bacteria often exhibit broad substrate specificity, and it is plausible that they could also transform 2,3,4',5,6-pentachlorodiphenyl ether. The degradation of lower chlorinated PCBs and PBDEs by aerobic bacteria has been observed, suggesting that similar pathways may exist for PCDEs. omicsdi.orgnih.govacs.orgnih.gov However, higher chlorinated congeners are generally more resistant to aerobic attack. nih.goveurochlor.org

Anaerobic Reductive Dechlorination Pathways

In anaerobic environments, such as sediments and waterlogged soils, a key transformation process for highly chlorinated compounds is reductive dechlorination. tandfonline.comwikipedia.org In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process is generally favored for more highly chlorinated congeners. tandfonline.comresearchgate.netnih.govepa.gov

The bacterial genus Dehalococcoides is particularly known for its ability to carry out reductive dechlorination of a wide range of chlorinated compounds, including PCBs and PBDEs. nih.govasm.orgresearchgate.netacs.orgnih.govnih.govresearchgate.net It is highly probable that Dehalococcoides and other organohalide-respiring bacteria could also dechlorinate 2,3,4',5,6-pentachlorodiphenyl ether, leading to the formation of lower chlorinated diphenyl ethers. These less chlorinated products may then be more susceptible to further degradation, including aerobic pathways. tandfonline.comepa.gov

Identification of Microbial Consortia and Key Microorganisms

While specific microorganisms capable of degrading 2,3,4',5,6-pentachlorodiphenyl ether have not been isolated and identified, research on analogous compounds provides strong indications of the types of microbial consortia that would be involved.

A sequential anaerobic-aerobic process is often considered the most effective for the complete degradation of highly chlorinated aromatic compounds. tandfonline.comwikipedia.org In such a scenario, anaerobic consortia, likely containing Dehalococcoides species, would first reductively dechlorinate the pentachlorodiphenyl ether to lower chlorinated congeners. nih.govasm.orgresearchgate.netacs.orgnih.govnih.govresearchgate.net Subsequently, these less chlorinated and more biodegradable intermediates could be mineralized by aerobic bacteria, such as Sphingomonas or Pseudomonas species, in an oxygenated environment. nih.govmdpi.comnih.goveurochlor.orgresearchgate.net The synergistic action of diverse microbial communities is therefore likely essential for the complete breakdown of 2,3,4',5,6-pentachlorodiphenyl ether in the environment.

Metabolite Identification and Characterization (Excluding Physicochemical Properties)

The biotransformation of chlorinated diphenyl ethers (CDEs), such as 2,3,4',5,6-pentachlorodiphenyl ether, is a key process in determining their persistence and potential toxicity in the environment. In biological systems, these compounds can be metabolized into various products.

The primary route of metabolism for chlorodiphenyl ethers in organisms like rats is through aromatic hydroxylation, a process where a hydroxyl (-OH) group is added to the aromatic rings. nih.gov Scission, or breaking, of the ether bond is considered a minor metabolic pathway. nih.gov This hydroxylation typically occurs at the ortho and meta positions relative to the ether linkage. nih.gov The introduction of a hydroxyl group increases the polarity of the molecule, which can facilitate its excretion from the body.

In addition to simple hydroxylation, lower chlorinated CDEs are generally metabolized more rapidly than their higher chlorinated counterparts. nih.gov While direct metabolic studies on 2,3,4',5,6-pentachlorodiphenyl ether are limited, the formation of hydroxylated metabolites is the principal transformation expected. For instance, studies on polychlorinated biphenyls (PCBs), which are structurally similar, have shown that they can be metabolized into hydroxylated forms (OH-PCBs) through oxidation mediated by cytochrome P450 enzymes. nih.gov This process can occur via the formation of an arene oxide intermediate or by direct insertion of a hydroxyl group. nih.gov

Furthermore, microorganisms in environments like river sediment have demonstrated the ability to dechlorinate related compounds such as chlorobenzenes, which involves the removal of chlorine atoms. nih.gov This suggests that, under certain anaerobic conditions, microbial communities could potentially dechlorinate 2,3,4',5,6-pentachlorodiphenyl ether, leading to the formation of lower-chlorinated diphenyl ethers.

Table 1: Potential Metabolic Transformation Pathways for 2,3,4',5,6-Pentachlorodiphenyl Ether

Transformation PathwayDescriptionPotential Products
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to one of the benzene (B151609) rings. This is the major metabolic route. nih.govMonohydroxylated pentachlorodiphenyl ethers.
Ether Bond Scission Cleavage of the ether linkage connecting the two phenyl rings. This is a minor pathway. nih.govChlorinated phenols and other derivatives.
Reductive Dechlorination Removal of chlorine atoms from the molecule, typically by anaerobic microorganisms. nih.govLower chlorinated diphenyl ethers (e.g., tetrachlorodiphenyl ethers, trichlorodiphenyl ethers).

Abiotic Degradation Pathways (Excluding Physical/Chemical Properties)

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For 2,3,4',5,6-pentachlorodiphenyl ether, these pathways include hydrolysis, chemical transformation, and thermal degradation.

Hydrolysis and Chemical Transformation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For chlorinated diphenyl ethers, the ether linkage is generally stable and resistant to hydrolysis under normal environmental conditions. However, the presence of chlorine atoms can influence this process. For example, "chlorination-promoted hydrolysis" has been observed in other chlorinated compounds, where hydrolysis becomes more favorable under specific pH conditions. nih.gov

Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for chlorinated diphenyl ethers. acs.org When exposed to sunlight, particularly in the presence of sensitizing agents, these compounds can undergo dechlorination, where chlorine atoms are removed, or the ether bond can be cleaved. This can lead to the formation of lower chlorinated diphenyl ethers, chlorinated phenols, and potentially more toxic compounds like polychlorinated dibenzofurans (PCDFs) under certain conditions. nih.gov

Thermal Degradation and Pyrolysis

Thermal degradation occurs when a molecule breaks down at high temperatures. The pyrolysis (thermal decomposition in the absence of oxygen) of ethers can lead to the formation of phenols and reactive radical fragments. researchgate.net For chlorinated aromatic compounds, high temperatures can cause the cleavage of carbon-chlorine bonds.

Studies on the thermolysis of polybrominated diphenyl ethers (PBDEs), which are structurally analogous to CDEs, have shown that at temperatures between 250°C and 500°C, these compounds can undergo reactions that result in the formation of mixed halogenated compounds, such as brominated-chlorinated diphenyl ethers, if a chlorine source is present. nih.gov The thermal decomposition of chlorinated hydrocarbons like dichloromethane (B109758) and chlorobenzene (B131634) has been observed to begin at temperatures around 230-300°C and proceed more rapidly at higher temperatures. nih.gov Therefore, it is expected that the thermal degradation of 2,3,4',5,6-pentachlorodiphenyl ether would lead to a mixture of lower chlorinated fragments, phenols, and potentially the formation of polychlorinated dibenzofurans through intramolecular cyclization.

Inter-compartmental Partitioning and Transport Dynamics

The movement of 2,3,4',5,6-pentachlorodiphenyl ether between air, water, and sediment is governed by its physical and chemical properties.

Air-Water Exchange Processes

The partitioning of a chemical between air and water is described by its Henry's Law constant (H). nih.govcopernicus.org A higher Henry's Law constant indicates a greater tendency for the chemical to move from the water to the air. For polychlorinated diphenyl ethers, these values have been determined. For a closely related isomer, 2,3,4,4',5-pentachlorodiphenyl ether, the Henry's Law solubility constant (Hscp) has been reported, providing an indication of its air-water partitioning behavior. henrys-law.org

Table 2: Henry's Law Constant for a Pentachlorodiphenyl Ether Isomer

CompoundHenry's Law Constant (Hscp) [mol/(m³·Pa)]Reference
2,3,4,4',5-Pentachlorodiphenyl ether1.2×10⁻² henrys-law.org

This value suggests that pentachlorodiphenyl ethers have a tendency to partition from water into the atmosphere, facilitating their long-range transport.

Sediment-Water Partitioning

The tendency of an organic chemical to adsorb to sediment from water is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgepa.gov This coefficient describes the distribution of the chemical between the organic carbon in sediment and the surrounding water. ecetoc.org Chemicals with high Koc values are more likely to be found in sediment rather than in the water column.

Soil-Water and Soil-Air Interactions

The behavior of 2,3,4',5,6-Pentachlorodiphenyl ether in the environment is largely dictated by its physicochemical properties. With a high octanol-water partition coefficient (log Kow), estimated to be around 6.6, this compound exhibits strong lipophilic and hydrophobic tendencies. nih.gov This characteristic is a primary driver of its partitioning behavior in soil and water systems.

Soil-Water Partitioning: A Strong Affinity for Soil Organic Matter

The interaction between 2,3,4',5,6-Pentachlorodiphenyl ether and the soil-water matrix is dominated by sorption, the process by which a substance adheres to a solid surface. Due to its hydrophobicity, the compound preferentially partitions from the aqueous phase to the solid soil phase. The extent of this partitioning is quantified by the soil sorption coefficient (Kd) and, more specifically, the organic carbon-normalized sorption coefficient (Koc), which accounts for the strong influence of soil organic matter on the sorption of non-polar compounds.

While specific experimental data for the Koc of 2,3,4',5,6-Pentachlorodiphenyl ether are scarce, the high log Kow value strongly suggests a very high Koc value. For PCDEs as a class of compounds, log Kow values have been reported to range from 4.38 to 8.31, indicating a strong tendency to accumulate in environments rich in organic matter, such as soils and sediments. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, which are used to predict the physicochemical properties of chemicals, are often employed to estimate these values in the absence of experimental data. These models consistently predict high sorption potential for highly chlorinated diphenyl ethers.

The primary factors influencing the sorption of 2,3,4',5,6-Pentachlorodiphenyl ether in soil include:

Organic Carbon Content: The amount of organic matter in the soil is the most critical factor. Higher organic carbon content leads to stronger sorption and reduced mobility of the compound.

Soil Texture: Soils with higher clay content may also exhibit increased sorption due to the presence of micropores and surface area, although organic carbon remains the dominant sorbent.

pH: For neutral compounds like 2,3,4',5,6-Pentachlorodiphenyl ether, pH is expected to have a minimal direct effect on its sorption.

The strong sorption of this compound to soil particles has significant implications for its environmental fate. It leads to its retention in the upper soil layers, reducing its potential to leach into groundwater. However, this also means that the compound can persist in the topsoil for extended periods, making it available for other transport and transformation processes.

Table 1: Predicted Physicochemical Properties and Soil Sorption of 2,3,4',5,6-Pentachlorodiphenyl Ether

Property Predicted Value Implication for Soil-Water Interaction
Molecular Weight 342.4 g/mol Influences transport and diffusion rates.
Log Kow (Octanol-Water Partition Coefficient) ~6.6 High hydrophobicity, indicating strong partitioning to soil organic matter.
Koc (Organic Carbon-Normalized Sorption Coefficient) High (exact value not experimentally determined) Strong binding to soil organic carbon, leading to low mobility in soil and reduced leaching potential.

Data is based on predictive models and the properties of similar compounds.

Soil-Air Partitioning: Potential for Volatilization and Long-Range Transport

The transfer of 2,3,4',5,6-Pentachlorodiphenyl ether from the soil to the atmosphere, a process known as volatilization, is another crucial aspect of its environmental fate. This process is governed by the compound's vapor pressure and its Henry's Law Constant, which describes the partitioning between a liquid (in this case, soil water) and the gas phase (soil air).

Temperature: Higher temperatures increase the vapor pressure of the compound, leading to higher rates of volatilization.

Soil Moisture: Volatilization can be higher from moist soils compared to dry soils, as water can displace the compound from sorption sites, making it more available for transfer to the air.

Sorption Strength: The strong binding of 2,3,4',5,6-Pentachlorodiphenyl ether to soil organic matter can limit its volatilization by reducing its concentration in the soil air.

Once in the atmosphere, PCDEs have been shown to have the ability to undergo long-range transport. mdpi.com This means that even if released in a specific location, these compounds can be carried by air currents and deposited in remote areas, far from the original source. This atmospheric transport contributes to their global distribution.

Table 2: Factors Influencing Soil-Air Interactions of 2,3,4',5,6-Pentachlorodiphenyl Ether

Factor Influence on Volatilization
Temperature Increased temperature enhances volatilization.
Soil Organic Matter High organic matter content reduces volatilization due to strong sorption.
Soil Moisture Can increase volatilization by competing for sorption sites.
Wind Speed Higher wind speeds at the soil surface increase the rate of volatilization.

This table outlines the general principles governing the soil-air partitioning of hydrophobic organic compounds.

Bioaccumulation, Bioconcentration, and Trophic Transfer of 2,3,4 ,5,6 Pentachlorodiphenyl Ether in Ecological Food Webs

Mechanisms of Uptake and Accumulation in Organisms

The accumulation of 2,3,4',5,6-pentachlorodiphenyl ether in organisms is governed by several physiological and environmental factors, primarily through dietary intake and direct absorption from the surrounding environment.

For many aquatic and terrestrial organisms, the primary route of exposure to persistent organic pollutants like PCDEs is through the consumption of contaminated food. The dietary absorption efficiency, or assimilation efficiency, is the proportion of the ingested contaminant that is absorbed by the organism's gut and enters its systemic circulation. This efficiency is influenced by the chemical's properties, such as its lipophilicity (affinity for fats), and the physiological characteristics of the organism, including its digestive processes and gut morphology.

Studies on analogous compounds, such as various polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), have shown that dietary uptake is a significant pathway for bioaccumulation. For instance, research on rainbow trout exposed to a range of hydrophobic chemicals demonstrated that assimilation efficiencies varied among compounds, indicating that the chemical structure plays a crucial role. nih.gov

In aquatic environments, organisms can also absorb contaminants directly from the water across their respiratory surfaces (gills) and skin (dermal uptake). This process, known as bioconcentration, is particularly relevant for chemicals dissolved in the water column. nih.gov The rate of uptake is influenced by the chemical's concentration in the water, the organism's surface area-to-volume ratio, and the permeability of its skin and gills. For a compound like 2,3,4',5,6-pentachlorodiphenyl ether, which is expected to be hydrophobic, partitioning from water into the lipid-rich tissues of an organism is a key driver of this process.

Bioconcentration Factors (BCFs) in Aquatic Organisms (Conceptual Framework)

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the water. It is calculated as the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at a steady state. researchgate.net

A BCF greater than 1 indicates that the chemical is more concentrated in the organism than in the water, suggesting a potential for bioaccumulation. nih.gov For PCDEs, BCF values have been shown to increase with the number of chlorine atoms, up to a certain point. A study on the bioaccumulation of 12 PCDE congeners in a simulated aquatic food chain (from algae to daphnia to zebrafish) found that the log-transformed BCF values varied among species and were influenced by the degree of chlorination. nih.gov

The following table presents conceptual BCF data for various PCDE congeners in different aquatic organisms, illustrating the range of values that might be expected for compounds structurally similar to 2,3,4',5,6-pentachlorodiphenyl ether.

Table 1: Log-Transformed Bioconcentration Factors (BCFs) of Various Polychlorinated Diphenyl Ether (PCDE) Congeners in a Simulated Aquatic Food Chain

PCDE Congener Log BCF in S. obliquus (Algae) (L/kg w.w.) Log BCF in D. magna (Daphnia) (L/kg w.w.) Log BCF in D. rerio (Zebrafish) (L/kg w.w.)
4-Chlorodiphenyl ether 2.94 3.29 2.42
4,4'-Dichlorodiphenyl ether 3.15 3.55 2.58
2,4,4'-Trichlorodiphenyl ether 3.33 3.73 2.71
2,4,4',5-Tetrachlorodiphenyl ether 3.48 3.86 2.80
2,3',4,4'-Tetrachlorodiphenyl ether 3.45 3.83 2.78
2,2',4,4'-Tetrachlorodiphenyl ether 3.42 3.80 2.76
2,2',4,4',5-Pentachlorodiphenyl ether 3.60 3.95 2.85
2,2',4,4',6-Pentachlorodiphenyl ether 3.58 3.92 2.83
2,3',4,4',5-Pentachlorodiphenyl ether 3.62 3.97 2.86
2,2',4,4',5,5'-Hexachlorodiphenyl ether 3.72 4.03 2.89
2,2',3,4,4',5'-Hexachlorodiphenyl ether 3.70 4.00 2.88
Decachlorodiphenyl ether 3.77 3.98 2.87

Data sourced from a study on a simulated aquatic food chain and is intended to be illustrative of the conceptual framework. nih.gov

Bioaccumulation Factors (BAFs) in Terrestrial and Aquatic Species (Conceptual Framework)

The Bioaccumulation Factor (BAF) provides a more comprehensive measure of a chemical's accumulation in an organism as it considers all routes of exposure, including diet, dermal, and respiratory uptake. nih.gov It is calculated as the ratio of the chemical's concentration in the organism to its concentration in the ambient environment (e.g., water for aquatic species, soil for some terrestrial species).

Similar to BCFs, BAFs are influenced by the chemical's properties and the organism's physiology. For persistent and lipophilic compounds like 2,3,4',5,6-pentachlorodiphenyl ether, BAFs are often higher than BCFs, especially in higher-trophic-level organisms where dietary intake is the dominant exposure route. The conceptual understanding is that as the compound moves up the food chain, it becomes increasingly concentrated at each trophic level.

Trophic Magnification and Biomagnification in Food Chains

Trophic magnification, or biomagnification, is the process by which the concentration of a contaminant increases in successive trophic levels of a food web. This occurs when a chemical is persistent, bioavailable, and not easily metabolized or excreted by organisms. As predators consume prey containing the contaminant, the chemical accumulates in their tissues, leading to higher concentrations than in their food source.

The Trophic Magnification Factor (TMF) is a quantitative measure of biomagnification and is determined from the slope of the linear regression of the log-transformed, lipid-normalized contaminant concentration against the trophic level of the organisms in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying.

Research on PCDEs has shown that some congeners have the potential to biomagnify. The study on the simulated aquatic food chain calculated lipid-normalized biomagnification factors (BMFs), a related metric, for the transfer between different trophic levels. nih.gov

The following table provides conceptual BMF data for various PCDE congeners, which can be used to infer the potential for trophic magnification.

Table 2: Lipid-Normalized Biomagnification Factors (BMFs) of Various Polychlorinated Diphenyl Ether (PCDE) Congeners in a Simulated Aquatic Food Chain

Trophic Transfer PCDE Congener BMF
S. obliquus to D. magna 4-Chlorodiphenyl ether 1.08
4,4'-Dichlorodiphenyl ether 1.25
2,4,4'-Trichlorodiphenyl ether 1.48
2,2',4,4',5-Pentachlorodiphenyl ether 1.89
2,2',4,4',5,5'-Hexachlorodiphenyl ether 2.27
D. magna to D. rerio 4-Chlorodiphenyl ether 0.81
4,4'-Dichlorodiphenyl ether 0.95
2,4,4'-Trichlorodiphenyl ether 1.12
2,2',4,4',5-Pentachlorodiphenyl ether 1.43
2,2',4,4',5,5'-Hexachlorodiphenyl ether 1.64

Data sourced from a study on a simulated aquatic food chain and is intended to be illustrative of the conceptual framework. nih.gov

These findings suggest that the biomagnification potential of PCDEs is congener-specific and can vary at different stages of the food chain. For a compound like 2,3,4',5,6-pentachlorodiphenyl ether, its TMF would depend on its specific physicochemical properties and how it is processed by organisms at different trophic levels.

Role of Lipid Content and Trophic Position in Bioaccumulation

For lipophilic (fat-loving) compounds like pentachlorodiphenyl ethers, the lipid content of an organism is a primary driver of bioaccumulation. Higher lipid reserves provide a larger storage capacity for these chemicals. Studies on related PBDEs have consistently shown a positive correlation between the lipid content of an organism and the concentration of these contaminants in its tissues. researchgate.netresearchgate.net

A study on a simulated aquatic food chain involving algae, water fleas, and zebrafish investigated the bioaccumulation and biotransformation of 12 different PCDE congeners. nih.gov While this study focused on different isomers, it revealed that the bioconcentration factors (BCFs), a measure of a chemical's potential to concentrate in an organism from water, were species-specific and generally increased with the degree of chlorination. nih.gov The lipid-normalized biomagnification factors (BMFs) in this simulated food chain indicated that some PCDE congeners have a biomagnification potential comparable to that of well-known persistent organic pollutants like PCBs and PBDEs. nih.gov

Table 1: Illustrative Bioconcentration Factors (BCFs) for Selected Polychlorinated Diphenyl Ether (PCDE) Congeners in a Simulated Aquatic Food Chain

OrganismPCDE CongenerLog BCF (L/kg w.w.)
Scenedesmus obliquus (Algae)2,2',4,4',5-pentachlorodiphenyl ether3.65
Daphnia magna (Water Flea)2,2',4,4',5-pentachlorodiphenyl ether3.98
Danio rerio (Zebrafish)2,2',4,4',5-pentachlorodiphenyl ether2.81

Source: Adapted from a study on a simulated aquatic food chain. nih.gov Note: These data are for a different isomer (2,2',4,4',5-pentachlorodiphenyl ether) and serve as an illustration of PCDE bioaccumulation.

Tissue Distribution and Sequestration in Non-Human Biota

Once assimilated, lipophilic compounds like 2,3,4',5,6-pentachlorodiphenyl ether are not uniformly distributed throughout an organism's body. They tend to partition into and accumulate in tissues with high lipid content.

Distribution in Adipose Tissues and Organs

Studies on related compounds in various animal species, including birds and marine mammals, have consistently shown that adipose tissue (fat) is the primary reservoir for these contaminants. researchgate.netfrontiersin.org For instance, research on rats exposed to 2,2',4,4',5-pentachlorodiphenyl ether, a closely related isomer, demonstrated that the highest concentrations were found in fat, followed by the skin, liver, kidney, and muscle. nih.gov Similarly, investigations into the distribution of PBDEs in birds of prey have revealed significantly higher concentrations in adipose tissue compared to other organs like the brain, liver, and muscle. researchgate.net

The specific distribution pattern can, however, be influenced by the metabolic capacity of different organs. The liver, being the primary site of metabolism, may contain metabolites of the parent compound. Research on another pentachlorobiphenyl showed that hydroxylated metabolites were present in tissues like the liver, gallbladder, blood, and muscle of fish.

Table 2: Illustrative Tissue Distribution of a Pentachlorodiphenyl Ether Isomer (2,2',4,4',5-PCDE) in Rats

TissueConcentration (relative to muscle)
FatHighest
SkinHigh
LiverModerate
KidneyModerate
MuscleLowest

Source: Based on findings for 2,2',4,4',5-pentachlorodiphenyl ether in rats. nih.gov This table provides a qualitative representation of tissue distribution.

Depuration and Elimination Kinetics

Depuration is the process by which an organism eliminates contaminants from its body. For persistent organic pollutants, this can be a slow process. The elimination rate is influenced by various factors, including the organism's metabolic capacity, the chemical's properties, and environmental conditions.

The elimination half-life, the time it takes for the concentration of a chemical in an organism to be reduced by half, is a key parameter in understanding its persistence in biota. A study on rats indicated a terminal half-life of 5.8 days in blood for 2,2',4,4',5-pentachlorodiphenyl ether. nih.gov The primary route of excretion for this compound was through the feces, with a smaller amount excreted in the urine. nih.gov

In aquatic organisms like bivalves, depuration can occur through the natural filtering of clean water, which helps to expel contaminants. However, the effectiveness and rate of depuration can vary significantly depending on the species, the specific contaminant, water temperature, and salinity. For highly persistent compounds, complete depuration may not be achieved.

Due to the scarcity of specific studies on 2,3,4',5,6-pentachlorodiphenyl ether, a detailed understanding of its depuration and elimination kinetics in various non-human biota remains elusive.

Ecological Interactions and Mechanistic Studies of 2,3,4 ,5,6 Pentachlorodiphenyl Ether in Model Organisms and Wildlife

Molecular and Cellular Responses in Ecotoxicological Models

General studies on halogenated aromatic hydrocarbons often investigate the following responses, although specific data for 2,3,4',5,6-pentachlorodiphenyl ether is not available.

Subcellular and Organismal Level Responses in Non-Human Biota

Immunomodulation in Aquatic and Terrestrial Species

Comprehensive searches of scientific databases have not yielded specific studies detailing the immunomodulatory effects of 2,3,4',5,6-pentachlorodiphenyl ether in either aquatic or terrestrial species. While research on related compounds, such as certain PCB congeners, has demonstrated the potential for these types of chemicals to suppress immune function by, for example, inducing apoptosis in immune cells, no such direct evidence is available for this specific pentachlorodiphenyl ether nih.gov. General reviews of PCDEs suggest immunosuppression as a potential hazard of this chemical class, but congener-specific data is required for a precise risk evaluation nih.gov.

Reproductive and Developmental Biology Responses in Model Organisms (Non-human)

Similarly, there is a significant data gap regarding the reproductive and developmental effects of 2,3,4',5,6-pentachlorodiphenyl ether on non-human model organisms. Studies on other persistent organic pollutants, including various PCB congeners like PCB118, have shown the potential for developmental and reproductive toxicity, such as altered sperm characteristics and impacts on the reproductive system in mice offspring exposed in utero nih.govnih.govresearchgate.netresearchgate.net. However, extrapolating these findings to 2,3,4',5,6-pentachlorodiphenyl ether is not scientifically rigorous without direct experimental evidence. The specific effects of this congener on reproductive success, embryonic development, and offspring viability remain uninvestigated.

Structure-Activity Relationships (SAR) for Ecological Mechanisms (Excluding Specific Properties)

Structure-activity relationship (SAR) studies for PCDEs and related compounds aim to predict the toxicological potential of a chemical based on its molecular structure. For halogenated aromatic hydrocarbons, factors such as the number and position of halogen atoms can influence their interaction with biological receptors, like the aryl hydrocarbon receptor (AhR), which mediates many of the toxic effects of these compounds. The substitution pattern of 2,3,4',5,6-pentachlorodiphenyl ether, with five chlorine atoms heavily loading one of the phenyl rings, is a key determinant of its potential biological activity. However, without experimental data for this specific congener, its position within SAR models for ecological effects remains theoretical. General SAR principles suggest that the planarity of the molecule and the substitution pattern in the ortho positions are critical for AhR binding and subsequent toxicity, but specific studies are needed to confirm these relationships for this compound nih.govnih.gov.

In Vitro and In Silico Approaches to Elucidate Biological Mechanisms

In the absence of whole-organism studies, in vitro (cell-based) and in silico (computer-based) methods provide alternative approaches to investigate the potential mechanisms of toxicity. In vitro assays could be used to assess the potential of 2,3,4',5,6-pentachlorodiphenyl ether to bind to cellular receptors, induce oxidative stress, or cause DNA damage. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be employed to predict its toxicity based on its physicochemical properties and structural similarities to other compounds with known toxicities. While these methods are valuable for prioritizing chemicals for further testing, specific in vitro or in silico studies for 2,3,4',5,6-pentachlorodiphenyl ether are not readily found in the reviewed literature.

Advanced Analytical Methodologies for 2,3,4 ,5,6 Pentachlorodiphenyl Ether in Environmental and Biological Matrices

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 2,3,4',5,6-pentachlorodiphenyl ether is its isolation from the sample matrix. The choice of extraction and cleanup methods is dictated by the nature of the matrix (e.g., soil, water, blood, tissue) and the target analyte's physicochemical properties.

The goal of extraction is to efficiently transfer the target analyte from the solid or liquid sample matrix into a solvent. The selection of the technique depends on the sample type, required throughput, and available resources.

Solid-Phase Extraction (SPE): This technique is widely used for liquid samples, such as water and serum, and for extracts from solid samples. For the analysis of related polybrominated diphenyl ethers (PBDEs) in human serum, a semiautomated SPE method has been proven effective. nih.gov This process can involve pretreating the sample with formic acid to denature proteins, followed by automated extraction on a modular SPE system. nih.gov

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE is a highly efficient method for extracting analytes from solid and semi-solid samples like soil, sediment, and house dust. nih.gov It uses elevated temperatures and pressures to increase the speed and efficiency of the extraction process compared to traditional methods. nih.gov

Ultrasound-Assisted Extraction (UAE): For foodstuff matrices, UAE is a common approach. nih.gov This method uses the energy of ultrasonic waves to facilitate the penetration of solvent into the sample matrix, enabling rapid and effective extraction of target compounds. nih.gov

Soxhlet Extraction: While largely superseded by modern, faster techniques like PFE, Soxhlet extraction remains a classic and exhaustive method for extracting POPs from solid matrices. It involves continuous extraction with a distilled solvent over several hours, ensuring high recovery but at the cost of time and large solvent volumes.

Interactive Table: Comparison of Extraction Techniques for Halogenated Diphenyl Ethers

Technique Common Matrices Advantages Disadvantages
Solid-Phase Extraction (SPE) Water, Serum, Tissue Extracts High throughput, Low solvent use, Amenable to automation nih.gov Matrix effects can be significant
Pressurized Fluid Extraction (PFE) Soil, Sediment, Dust, Tissues Fast, Efficient, Low solvent use nih.gov High initial instrument cost
Ultrasound-Assisted Extraction (UAE) Foodstuffs, Soil nih.gov Fast, Simple setup nih.gov Efficiency can be matrix-dependent
Soxhlet Extraction Soil, Sediment, Sludge Exhaustive, Well-established Slow, High solvent consumption

Crude extracts from environmental and biological samples contain a multitude of co-extracted substances, such as lipids, pigments, and sulfur, which can interfere with chromatographic analysis and detection. Therefore, a rigorous cleanup stage is essential.

Common cleanup strategies involve adsorption chromatography using materials like silica (B1680970) gel and alumina. Often, these sorbents are modified to enhance selectivity:

Acid-Treated Silica: A mixture of silica gel and sulfuric acid is highly effective at removing oxidizable interferences like lipids from biological extracts. nih.gov A multi-layered cartridge containing activated silica and acid-treated silica can be used for automated sample cleanup. nih.gov

Gel Permeation Chromatography (GPC): This technique is particularly useful for samples with high lipid content, such as food and adipose tissue. nih.gov It separates molecules based on size, effectively removing large biomolecules like lipids and proteins from the smaller target analytes. nih.gov

Sulfur Removal: For sediment samples, which can have high sulfur content, treatment with activated copper powder is a common step to prevent interference in the gas chromatograph. shimadzu.com

Fractionation: In some cases, extracts are fractionated to separate different classes of compounds. For instance, in the analysis of biological samples, extracts may be separated into neutral and phenolic fractions to isolate parent compounds from their hydroxylated metabolites. nih.gov

Chromatographic Separation Techniques

Gas chromatography is the standard separation technique for the analysis of polychlorinated and polybrominated diphenyl ethers due to their volatility and thermal stability. ste-mart.comthermofisher.com

Modern analyses exclusively use high-resolution capillary gas chromatography (HRGC), which employs long, narrow-bore capillary columns (e.g., 30-60 meters in length) to achieve superior separation efficiency. The choice of the stationary phase is critical for resolving complex mixtures of congeners.

Non-polar columns (e.g., DB-5ms, HT-8) are commonly used for general-purpose separation of PBDEs and related compounds.

Polar columns are sometimes used as a confirmation column or to resolve specific congeners that co-elute on non-polar phases. nih.gov The use of different column polarities is a key strategy for achieving comprehensive separation. nih.gov

Effective HRGC methods can achieve excellent separation of numerous congeners in relatively short analysis times, with good resolution of even challenging "critical pairs" of isomers. thermofisher.com

Interactive Table: Typical HRGC Parameters for Halogenated Diphenyl Ether Analysis

Parameter Typical Setting Purpose
Injector Multi-Mode Inlet (MMI), Solvent Vent Mode nih.gov Enables large volume injection, improving sensitivity.
Column 15-30 m length, 0.25 mm ID, 0.10-0.25 µm film Provides high resolving power for complex mixtures. thermofisher.com
Carrier Gas Helium Inert gas to carry analytes through the column.
Oven Program Ramped from ~100°C to >300°C Separates compounds based on boiling point and interaction with the stationary phase.

For exceptionally complex samples, such as those containing a wide range of organohalogen compounds, single-column HRGC may not provide adequate resolution. In these cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. unl.edu

GC×GC utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps small portions of the effluent from the first column and re-injects them onto the second column for a rapid, secondary separation. This results in a structured two-dimensional chromatogram with a vastly increased peak capacity, allowing for the separation of analytes from complex matrix interferences that would otherwise co-elute. unl.edu

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of 2,3,4',5,6-pentachlorodiphenyl ether, providing both high sensitivity and structural confirmation. ste-mart.com

The choice of MS instrumentation and ionization technique is critical for achieving analytical objectives.

Ionization Techniques:

Electron Ionization (EI): A hard ionization technique that produces numerous fragment ions, providing a characteristic mass spectrum that can be used for structural elucidation and library matching. nih.gov

Electron Capture Negative Ionization (ECNI): A soft and highly selective ionization technique for electrophilic compounds like halogenated diphenyl ethers. It results in less fragmentation and forms abundant bromide or chloride ions, leading to exceptionally low detection limits, making it ideal for trace quantification in environmental samples. nih.gov

Mass Analyzers:

Triple Quadrupole (QqQ) Mass Spectrometry: Operated in tandem MS (MS/MS) mode, a QqQ instrument offers excellent selectivity and sensitivity by monitoring specific fragmentation transitions (Selected Reaction Monitoring, SRM). This is particularly effective for quantification in complex matrices by filtering out background noise. nih.govshimadzu.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass resolution and accuracy. thermofisher.comnih.gov This allows the elemental composition of an ion to be determined from its exact mass, providing unambiguous identification. nih.govchromatographyonline.com High resolving power can separate the analyte signal from isobaric interferences, which is a significant advantage in complex sample analysis. thermofisher.com

Quantification is typically performed using the isotope dilution method, where a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled 2,3,4',5,6-pentachlorodiphenyl ether) is added to the sample prior to extraction. nih.gov This internal standard corrects for any analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision.

Interactive Table: Mass Spectrometric Data for 2,3,4',5,6-Pentachlorodiphenyl Ether

Parameter Value/Description Significance
Molecular Formula C₁₂H₅Cl₅O uni.lu Defines the elemental composition.
Monoisotopic Mass 339.8783 Da uni.lunih.gov The exact mass used for HRMS detection.
Primary Ionization Mode ECNI nih.gov Provides highest sensitivity for quantification.
Quantification Method Isotope Dilution Mass Spectrometry (IDMS) nih.govshimadzu.com The gold standard for accurate quantification.
HRMS Accuracy Requirement < 5 ppm thermofisher.comchromatographyonline.com Ensures high confidence in identification.
Predicted [M-H]⁻ Adduct m/z 338.87102 uni.lu A potential ion to monitor in negative ionization mode.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 2,3,4',5,6-Pentachlorodiphenyl ether, offering the high resolving power needed to distinguish the analyte from complex matrix interferences. measurlabs.comresearchgate.net This technique provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the determination of the elemental composition of an ion. researchgate.net This capability is crucial for confirming the identity of the target compound in intricate samples like biological tissues or environmental extracts.

Gas chromatography coupled with HRMS (GC/HRMS) is a frequently employed method for the analysis of halogenated compounds like pentachlorodiphenyl ethers. nih.gov Under electron ionization (EI) conditions, HRMS has been shown to be a highly reliable technique with excellent selectivity and sensitivity for the analysis of related polybrominated diphenyl ethers (PBDEs). nih.gov The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, enables the use of narrow mass extraction windows during data processing. researchgate.netnih.gov This significantly reduces background noise and enhances the signal-to-noise ratio, thereby improving detection limits and quantitative accuracy. For instance, in the analysis of other complex environmental contaminants, a resolving power of 35,000 to 70,000 FWHM (full width at half maximum) has been found necessary to achieve accurate mass assignments (<5 ppm) in matrices like forage maize and maize silage. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, also known as MS/MS, provides an additional layer of selectivity and is a powerful technique for quantifying trace levels of specific compounds in complex mixtures. nih.gov The most common configuration for this type of analysis is a triple quadrupole mass spectrometer, often coupled with gas or liquid chromatography (GC-MS/MS or LC-MS/MS). google.com

In an MS/MS experiment, the first quadrupole (Q1) is set to select the molecular ion (precursor ion) of 2,3,4',5,6-Pentachlorodiphenyl ether. This isolated ion is then fragmented in a collision cell (q2) by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions (product ions) are then separated and detected by the third quadrupole (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), is highly specific because the combination of precursor and product ion masses is unique to the target analyte, effectively filtering out matrix interferences that may have the same nominal mass as the parent ion. google.com The development of specific MRM transitions is crucial for distinguishing between different isomers, a common challenge in the analysis of polychlorinated and polybrominated compounds. nih.gov

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis, particularly for trace levels of contaminants. nih.govnih.gov This method involves "spiking" the sample with a known amount of a stable, isotopically labeled analog of the target analyte before any sample extraction or cleanup steps. For 2,3,4',5,6-Pentachlorodiphenyl ether, this would typically involve a ¹³C₁₂-labeled version of the molecule.

The isotopically labeled internal standard is chemically identical to the native analyte and therefore behaves in the same way during extraction, cleanup, and chromatographic analysis. nih.gov Any analyte loss or signal suppression/enhancement due to matrix effects will affect both the native compound and the labeled standard equally. nih.gov By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, an accurate quantification can be achieved, effectively correcting for variations in sample preparation and instrumental analysis. nih.gov This technique is so robust that it is often used to certify reference materials. nih.gov For similar halogenated compounds, methods based on LC-IDMS have achieved low limits of detection (LOD) in the range of 1.0 ng/g. nih.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

Rigorous Quality Assurance and Quality Control (QA/QC) procedures are essential to ensure that data generated from the analysis of 2,3,4',5,6-Pentachlorodiphenyl ether are reliable, reproducible, and legally defensible.

Certified Reference Materials and Interlaboratory Comparisons

The use of Certified Reference Materials (CRMs) is a cornerstone of QA/QC in analytical laboratories. CRMs are materials with a known, certified concentration of the analyte of interest in a matrix similar to the samples being tested, such as fish tissue, sediment, or human serum. researchgate.netresearchgate.net Analysis of CRMs allows laboratories to validate their analytical methods and demonstrate the accuracy of their results. Several organizations, including the National Institute of Standards and Technology (NIST), provide CRMs for related PBDEs in various environmental and biological matrices. researchgate.net AccuStandard also offers a wide range of PBDE congeners for use as reference standards. envirotech-online.comaccustandard.competro-online.com

Interlaboratory comparisons (ILCs), also known as proficiency testing (PT), are another critical element of external quality control. europa.euctc-n.orgeurachem.org These studies involve multiple laboratories analyzing the same sample, allowing each participant to assess their performance against their peers and a reference value. ifremer.fr Participation in ILCs is often a requirement for laboratory accreditation under standards like ISO/IEC 17025. eurachem.org Successful performance in ILCs for PBDEs or similar compounds provides confidence in a laboratory's ability to accurately analyze 2,3,4',5,6-Pentachlorodiphenyl ether. nih.govresearchgate.net

Method Detection Limits and Quantification Limits

Establishing a method's sensitivity is crucial for data interpretation. The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.govgovinfo.govwef.org It is typically determined by analyzing a minimum of seven replicate samples spiked at a concentration near the estimated detection limit. epa.gov

The Quantification Limit (QL), often referred to as the Limit of Quantification (LOQ) or minimum level (ML), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govregulations.gov The QL is typically set at 3 to 10 times the MDL. regulations.gov For a GC/HRMS method analyzing PBDEs in biological tissues, instrument detection limits for individual congeners have been reported as low as 0.1 picograms (pg), with method detection limits for homologue groups ranging from 5 pg/g to 93 pg/g in certified reference materials. nih.gov For a highly accurate LC-IDMS method for a related compound, pentachlorophenol (B1679276), the LOQ was established at 5.0 ng/g. nih.gov

Emerging Analytical Technologies and Trends

Another significant trend is the development of more sophisticated mass spectrometry methods to tackle the "isomer problem." For complex groups of contaminants like PCDEs, many isomers exist that can be difficult to separate chromatographically and may have similar fragmentation patterns. Improved LC-MS/MS methods that utilize unique MS/MS transitions are being developed to better resolve and quantify these isomers, leading to more accurate exposure and risk assessments. nih.gov Furthermore, the increasing accessibility and performance of high-resolution instruments like Orbitrap and TOF-MS are enabling more non-targeted and retrospective analyses, where datasets are screened for a wide range of potential contaminants beyond a pre-defined target list. nih.gov

Sources, Emission Pathways, and Environmental Loadings of 2,3,4 ,5,6 Pentachlorodiphenyl Ether

Anthropogenic Sources and Industrial Byproducts

The generation of 2,3,4',5,6-pentachlorodiphenyl ether is not from its direct synthesis for commercial use but rather as a contaminant formed during other industrial processes.

The manufacturing of chlorophenols, especially pentachlorophenol (B1679276) (PCP), is a significant source of polychlorinated diphenyl ethers (PCDEs), including the 2,3,4',5,6-pentachloro congener. who.int Technical-grade PCP, a widely used wood preservative and biocide, is known to contain a complex mixture of impurities. who.intnih.gov

During the production of PCP, which often involves the stepwise chlorination of phenol (B47542) or the hydrolysis of hexachlorobenzene, the reaction conditions can lead to the formation of various byproducts. who.int It has been reported that technical-grade pentachlorophenol can be composed of 85-90% pentachlorophenol, with the remaining portion consisting of impurities such as other chlorophenols, polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and chlorinated diphenyl ethers. nih.gov Specifically, chlorinated diphenyl ethers can constitute approximately 5% of technical-grade PCP. who.intnih.gov The formation of these PCDEs occurs through the condensation of chlorophenol molecules under the high temperatures and pressures used in the manufacturing process. nih.gov Given the structure of pentachlorophenol and the reaction conditions, the formation of various pentachlorinated diphenyl ether isomers, including 2,3,4',5,6-pentachlorodiphenyl ether, is a highly probable outcome.

Table 1: Typical Composition of Technical-Grade Pentachlorophenol

ComponentConcentration Range (%)
Pentachlorophenol85 - 90
Tetrachlorophenols4 - 10
Chlorinated Diphenyl Ethers ~5
Trichlorophenols< 1
Other impurities (PCDDs, PCDFs, etc.)Traces

This table provides a general composition of technical-grade pentachlorophenol based on available literature. The exact composition can vary depending on the manufacturing process. who.intnih.gov

Waste incineration processes, including those for municipal solid waste and industrial hazardous waste, are recognized as potential sources of a wide array of chlorinated aromatic compounds. who.int The combustion of waste materials containing chlorine and organic precursors can lead to the de novo synthesis of compounds like PCDDs, PCDFs, and potentially PCDEs. nih.gov

While specific data on the formation of 2,3,4',5,6-pentachlorodiphenyl ether during waste incineration are limited, the general principles of combustion chemistry suggest its potential formation. The presence of chlorinated plastics, papers, and other organic materials in the waste stream provides the necessary precursors. Incomplete combustion can lead to the formation of various chlorinated intermediates which can then combine to form more complex molecules like pentachlorodiphenyl ethers. The composition of flue gas from industrial incinerators is complex and can contain a variety of pollutants. researchgate.netrsc.org Fly ash, a residue from incineration, is known to contain various toxic substances, and its composition can be influenced by the type of incinerator and the flue gas treatment processes used. nih.govnih.gov

Historically, the production and use of PCP have been widespread, leading to environmental contamination. epa.gov Manufacturing facilities and wood treatment plants that historically used technical-grade PCP are significant potential sources of 2,3,4',5,6-pentachlorodiphenyl ether in the environment. Past disposal practices and spills at these sites can lead to long-term contamination of soil and groundwater.

While the use of PCP has been restricted in many countries, legacy contamination remains a concern. Furthermore, the continued production and use of PCP in some parts of the world mean that 2,3,4',5,6-pentachlorodiphenyl ether is still being introduced into the environment as a byproduct.

Release Pathways to the Environment

Once formed, 2,3,4',5,6-pentachlorodiphenyl ether can be released into the environment through various pathways, primarily associated with the industrial facilities where it is generated as a byproduct.

Atmospheric release of 2,3,4',5,6-pentachlorodiphenyl ether can occur from facilities producing or using technical-grade PCP. Volatilization from treated wood surfaces and fugitive emissions from manufacturing processes are potential pathways. cdc.gov Air concentrations of pentachlorophenol have been found to be significantly higher in industrial settings compared to rural areas, suggesting the co-release of its byproducts, including pentachlorodiphenyl ethers. nih.gov

Fugitive emissions can escape from various points in an industrial facility, such as storage tanks, process equipment leaks, and material handling areas. These releases can contribute to local and regional atmospheric contamination.

Wastewater from chlorophenol production plants and wood treatment facilities can contain dissolved and suspended contaminants, including 2,3,4',5,6-pentachlorodiphenyl ether. While modern industrial wastewater treatment plants are designed to remove many pollutants, some persistent organic pollutants may not be completely eliminated and can be discharged in the final effluent. researchgate.net The analysis of industrial effluents has shown the presence of a wide range of chemical pollutants. researchgate.net

Leaching from contaminated sites, such as old manufacturing plants or landfills where PCP-treated wood was disposed of, can also lead to the contamination of groundwater and surface water, which eventually can be discharged into larger water bodies. who.int

Table 2: Potential Environmental Release Pathways for 2,3,4',5,6-Pentachlorodiphenyl Ether

Release PathwayDescription
Atmospheric Emissions Volatilization from PCP-treated products and fugitive emissions from industrial facilities.
Wastewater Discharges Release of contaminated process water from manufacturing and treatment plants into water bodies.
Solid Waste Disposal Leaching from landfills containing PCP-treated wood or industrial sludge.
Contaminated Sites Historical contamination of soil and groundwater at production and use sites.

Leachate from Waste Disposal Sites

Waste disposal sites, particularly municipal solid waste (MSW) landfills, are significant repositories for a myriad of chemical substances used in consumer and industrial products. Over time, rainwater and the decomposition of organic materials create a contaminated liquid known as leachate, which can percolate through the waste and mobilize various pollutants. Among these are polychlorinated diphenyl ethers (PCDEs), a group of persistent organic pollutants (POPs) to which 2,3,4',5,6-pentachlorodiphenyl ether belongs.

While specific concentration data for the 2,3,4',5,6-pentachlorodiphenyl ether congener in landfill leachate is not extensively documented in readily available scientific literature, studies on the broader class of PCDEs confirm their presence. Research has shown that various PCDE congeners are detected in landfill leachate, indicating that products containing these compounds have been discarded in these facilities. The composition and concentration of these congeners in leachate are influenced by numerous factors.

Several key factors affect the composition of landfill leachate, which would in turn influence the concentration of 2,3,4',5,6-pentachlorodiphenyl ether:

Waste Composition: The type of waste deposited is the primary determinant. The presence of plastics, textiles, and electronics treated with flame retardants containing PCDEs would lead to their release into leachate.

Landfill Age: Older landfills that operated before stricter regulations on hazardous waste disposal may contain higher concentrations of legacy pollutants.

Hydrogeological Conditions: Factors like precipitation, temperature, and moisture content affect the rate of leachate generation and chemical breakdown processes within the landfill.

Landfill Management Practices: The presence and integrity of landfill liners and leachate collection systems are critical in preventing the release of contaminants into the surrounding environment.

The following table presents data on the concentrations of related polybrominated diphenyl ethers (PBDEs) in landfill leachate, which can serve as a proxy to understand the potential presence and concentration ranges of PCDEs, given their similar applications and chemical properties.

Landfill Location/StudyCompound ClassConcentration Range (ng/L)Predominant Congeners
Cape Town, South AfricaΣ8 PBDEsNot Detected - 2200BDE-209
North ChinaΣPBDEs4.0 - 351.2BDE-209, BDE-47, BDE-99

This table shows data for Polybrominated Diphenyl Ethers (PBDEs) as a proxy due to the lack of specific data for 2,3,4',5,6-Pentachlorodiphenyl ether in the reviewed sources. The behavior and concentrations of PCDEs are expected to be in a similar range.

Inventory and Emission Estimation Methodologies

Developing a comprehensive inventory and accurately estimating emissions of 2,3,4',5,6-pentachlorodiphenyl ether is a complex undertaking due to the diffuse nature of its sources and its history as a component of various commercial products. Methodologies for such estimations are typically part of broader frameworks for Persistent Organic Pollutants (POPs).

The general approach for creating an emission inventory involves several steps:

Identification of Sources: This includes primary production facilities (if any), industrial processes where it might be a byproduct (e.g., chlorophenol production), and products where it was used, such as flame retardants, lubricants, and plasticizers. researchgate.net

Quantification of Activity Data: This step involves gathering data on the production volume of the chemical, the amount used in different products, and the quantity of those products that are in use or have been disposed of.

Application of Emission Factors: An emission factor is a representative value that relates the quantity of a pollutant released to the atmosphere with an activity associated with the release of that pollutant. For a substance like 2,3,4',5,6-pentachlorodiphenyl ether, emission factors might be developed for its release from products during their service life and from waste during disposal (e.g., in landfills or incinerators). These factors are often derived from experimental studies or models and can have significant uncertainty. iges.or.jpiges.or.jp

Spatial and Temporal Disaggregation: The total estimated emissions are then allocated to specific geographic areas and time periods based on population density, industrial activity, and other relevant data.

The following table outlines the conceptual methodology for estimating emissions.

StepDescriptionKey ParametersChallenges
1Source IdentificationHistorical production data, product formulations, industrial process analysis.Lack of historical data, proprietary product information.
2Activity Data CollectionSales records, waste statistics, import/export data.Incomplete or unavailable data, especially for older products.
3Emission Factor DevelopmentExperimental measurements, mass balance models, comparison with similar chemicals.High variability, lack of specific data for the congener.
4Inventory CompilationIntegration of activity data and emission factors, modeling of releases over time.Cumulative uncertainties from previous steps.

Legacy Contamination and Secondary Sources

Legacy contamination refers to the persistent pollution remaining from historical industrial activities and product use, long after the primary sources have ceased. 2,3,4',5,6-Pentachlorodiphenyl ether, as a persistent organic pollutant, is a legacy contaminant. Its chemical stability means it does not easily degrade in the environment, leading to its long-term presence. nih.gov

The primary environmental sinks for this compound, which now act as secondary sources, are soils and sediments. pops.int Over decades of use and disposal, 2,3,4',5,6-pentachlorodiphenyl ether has accumulated in these environmental compartments. These reservoirs can re-release the compound back into the environment through various processes, creating an ongoing source of contamination.

Key secondary sources and re-emission pathways include:

Contaminated Soils: Industrial sites, waste disposal areas, and agricultural lands where contaminated materials were applied can have high concentrations of this compound in the soil. Wind erosion, soil runoff during rain events, and volatilization can re-mobilize the contaminant into the air and water.

Contaminated Sediments: Water bodies receive pollutants from direct discharge, atmospheric deposition, and runoff. Due to its low water solubility, 2,3,4',5,6-pentachlorodiphenyl ether tends to adsorb to particulate matter and settle in the sediment of rivers, lakes, and oceans. nih.gov These sediments can be disturbed by currents, dredging, or bioturbation (the mixing of sediment by organisms), leading to the resuspension of the contaminant into the water column.

Volatilization from Surfaces: The compound can slowly volatilize from contaminated soils and water surfaces, re-entering the atmosphere. This process is influenced by temperature, with higher temperatures potentially increasing emission rates. frontiersin.org

The long-range atmospheric transport of this and other POPs means that legacy contamination is a global issue, with these chemicals being found in remote regions far from their original sources. pops.int The continuous, low-level release from these secondary sources makes managing and mitigating the environmental impact of legacy contaminants like 2,3,4',5,6-pentachlorodiphenyl ether a significant challenge.

Environmental Modeling and Predictive Frameworks for 2,3,4 ,5,6 Pentachlorodiphenyl Ether

Multimedia Environmental Fate Models

Multimedia environmental fate models are mathematical tools designed to simulate the movement and transformation of chemicals in the environment. researchgate.net These models divide the environment into interconnected compartments—such as air, water, soil, and sediment—and use the physicochemical properties of a substance to predict its partitioning and persistence within and between these compartments. researchgate.netepa.gov For compounds like 2,3,4',5,6-Pentachlorodiphenyl ether, these models are invaluable for estimating environmental concentrations and long-term fate. researchgate.net

Fugacity-based models are a cornerstone of multimedia environmental modeling. ulisboa.pt Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase. lupinepublishers.com When the fugacities of a chemical in two adjacent compartments are equal, the system is at equilibrium, and there is no net movement of the chemical between them. lupinepublishers.com

The core of a fugacity model is the fugacity capacity (Z), which relates the concentration (C) of a chemical to its fugacity (f) in a specific medium (C = Zf). nih.gov The Z-value is unique for each chemical and environmental compartment (air, water, soil, sediment, biota) and is calculated from the substance's physicochemical properties. lupinepublishers.com

There are several levels of fugacity models, increasing in complexity:

Level I: Assumes a closed system at equilibrium, predicting the partitioning of a fixed amount of chemical among compartments. lupinepublishers.com

Level II: An open system at equilibrium that includes advective and degradation processes. nih.gov

Level III: A steady-state, non-equilibrium model that provides a more realistic picture of a chemical's fate by considering continuous emissions and inter-compartmental transfer rates. ulisboa.pt

Level IV: A dynamic, non-equilibrium model that predicts how concentrations change over time. ulisboa.pt

For instance, the Equilibrium Criterion (EQC) model is a widely used Level III fugacity model. nih.gov While specific model runs for 2,3,4',5,6-Pentachlorodiphenyl ether are not abundant in literature, the principles are directly applicable. Using its estimated physicochemical properties, a fugacity model can predict its distribution. Highly chlorinated compounds tend to have low volatility and high lipophilicity, suggesting they will predominantly partition to organic-rich compartments like soil and sediment.

Table 1: Conceptual Application of a Level III Fugacity Model

This table illustrates the type of output a Level III fugacity model would generate for a persistent and hydrophobic compound like 2,3,4',5,6-Pentachlorodiphenyl ether, based on general principles.

Environmental CompartmentKey Input ParametersPredicted Outcome
Air Vapor Pressure, Air-Water Partition Coefficient (Henry's Law Constant), Reaction Half-Life in AirLow concentration in the vapor phase; primarily adsorbed to atmospheric particles. Subject to long-range transport.
Water Water Solubility, Octanol-Water Partition Coefficient (Kow), Reaction Half-Life in WaterLow dissolved concentration; high partitioning to suspended organic matter.
Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc), Reaction Half-Life in SoilStrong adsorption to soil organic matter, leading to high concentrations and long-term persistence. Low mobility.
Sediment Organic Carbon-Water Partition Coefficient (Koc), Reaction Half-Life in SedimentActs as a major sink. High concentrations expected due to deposition of particle-bound compound from the water column.
Biota Octanol-Water Partition Coefficient (Kow), Metabolism RateHigh potential for bioconcentration in aquatic and terrestrial organisms due to high lipophilicity.

Dynamic models, or Level IV fugacity models, are crucial for understanding the temporal variability of contaminants in the environment. ulisboa.pt These models can predict how concentrations in different media change over time in response to varying emissions, environmental conditions, and regulatory actions. nih.gov

Studies on related polybrominated diphenyl ethers (PBDEs) demonstrate the utility of dynamic modeling. For example, after the phase-out of commercial penta- and octa-BDE mixtures in North America and Europe, dynamic models predicted and monitoring data confirmed declining concentrations in various environmental media. acs.orgscispace.comdiva-portal.org A study using the European Variant Berkeley Trent (EVn-BETR) model for BDE-209 predicted that atmospheric concentrations peaked in 2004 and freshwater concentrations in 2011, with declines thereafter. nih.gov Similar dynamic modeling for 2,3,4',5,6-Pentachlorodiphenyl ether would be essential to forecast its environmental persistence and the long-term effectiveness of any potential use restrictions.

Temporal trend studies of PBDEs in the Great Lakes have shown declining concentrations in precipitation and fish, with calculated environmental half-lives varying by congener. acs.orgnih.gov These empirical trends provide vital data for calibrating and validating dynamic models.

Food Web Bioaccumulation and Trophic Transfer Models

Food web bioaccumulation models are used to predict the concentration of chemicals in a series of interconnected organisms that feed on each other. nih.govsfu.ca These models are particularly important for highly lipophilic and persistent substances like 2,3,4',5,6-Pentachlorodiphenyl ether, which have a strong tendency to bioaccumulate (uptake from all environmental sources) and biomagnify (increase in concentration at successively higher trophic levels). epa.gov

These models use parameters such as a chemical's octanol-water partition coefficient (Kow), metabolic transformation rates in organisms, and the feeding relationships within a specific ecosystem. nih.gov A key output of these models is the Trophic Magnification Factor (TMF), which quantifies the rate at which a chemical's concentration increases per trophic level. A TMF greater than 1 indicates that the chemical is biomagnifying in that food web. researchgate.net

Research on PBDEs in various aquatic food webs has shown that several congeners biomagnify, with TMFs significantly greater than 1. researchgate.net For example, TMFs for BDE-47, BDE-99, and BDE-100 have been consistently reported above 1 in multiple studies. researchgate.net Given the structural similarity, 2,3,4',5,6-Pentachlorodiphenyl ether is also expected to biomagnify. Modeling its trophic transfer would involve defining the food web structure, estimating the compound’s uptake and elimination rates for each species, and calculating its concentration up the food chain, from primary producers to top predators. researchgate.netnih.gov

Table 2: Key Parameters in Food Web Bioaccumulation Models

ParameterDescriptionRelevance for 2,3,4',5,6-Pentachlorodiphenyl Ether
Octanol-Water Partition Coefficient (Kow) Measures the lipophilicity of a chemical.A high Kow value for this compound would indicate a high potential to partition into the fatty tissues of organisms.
Metabolic Transformation Rate (kM) The rate at which an organism can break down the chemical.As a highly chlorinated compound, it is expected to be resistant to metabolism, leading to slower elimination and greater accumulation.
Dietary Uptake Efficiency The efficiency with which the chemical is absorbed from ingested food.High lipophilicity generally corresponds to high dietary uptake efficiency, making food a primary exposure route in higher trophic levels.
Trophic Level The position an organism occupies in a food web. epa.govModels predict that concentrations will be highest in organisms at the top of the food chain (e.g., predatory fish, marine mammals, birds of prey).
Trophic Magnification Factor (TMF) The factor by which the concentration of a substance increases for each increase in trophic level. researchgate.netA TMF > 1, which is expected for this compound, provides quantitative evidence of biomagnification across the food web.

Source Apportionment and Transport Modeling

Source apportionment models are used to identify the sources of pollutants and quantify their contributions to the contamination found at a specific location (a "receptor"). europa.eueuropa.eu These models are crucial for developing effective pollution control strategies. Common methods include Chemical Mass Balance (CMB) and Positive Matrix Factorization (PMF). nih.govnih.gov

For a compound like 2,3,4',5,6-Pentachlorodiphenyl ether, which may originate from historical use of technical mixtures or as an unintended byproduct, source apportionment could help distinguish between different potential origins. By analyzing the congener patterns of related polychlorinated diphenyl ethers (PCDEs) in environmental samples and comparing them to known source profiles, these models can help identify the primary emission sources. europa.eu

Complementing source apportionment are long-range transport (LRT) models. researchgate.net These are atmospheric models that simulate the movement of pollutants over vast distances. For persistent compounds, LRT models like HYSPLIT are used to calculate air mass back trajectories to identify potential source regions for contaminants detected in remote areas, such as the Arctic. nih.govifremer.fr Given its persistence, 2,3,4',5,6-Pentachlorodiphenyl ether is a candidate for long-range atmospheric transport, likely adsorbed to airborne particles. ifremer.fr

Predictive Ecotoxicological Models (Excluding Adverse Effect Predictions)

Predictive ecotoxicological models aim to forecast the environmental behavior and fate of chemicals based on their molecular structure, without focusing on specific toxic effects. researchgate.net A primary tool in this area is the Quantitative Structure-Activity Relationship (QSAR) model. uninsubria.it QSARs are regression models that correlate a chemical's structural or physicochemical properties with a specific environmental endpoint, such as its rate of degradation, soil sorption coefficient, or bioconcentration factor. uninsubria.it

For emerging or data-poor chemicals like 2,3,4',5,6-Pentachlorodiphenyl ether, QSARs can provide crucial estimates for the input parameters needed by the multimedia and food web models discussed earlier. uninsubria.it For example, QSARs can predict:

Log Kow: A key indicator of lipophilicity and bioaccumulation potential.

Log Koc: The organic carbon-water partition coefficient, which predicts how strongly a chemical will bind to soil and sediment.

Environmental Half-life: Estimates of persistence in air, water, and soil.

Bioconcentration Factor (BCF): The potential for a chemical to accumulate in an aquatic organism directly from water. epa.gov

The development of robust QSAR models often involves validating the predictions against experimental data from a range of related chemicals, such as other PCDEs or PBDEs. uninsubria.it

Computational Chemistry Approaches for Environmental Behavior

Computational chemistry provides a powerful, physics-based approach to understanding the properties and environmental behavior of molecules. Methods like Density Functional Theory (DFT) can be used to calculate fundamental molecular properties from first principles, which can then inform larger-scale environmental models.

For 2,3,4',5,6-Pentachlorodiphenyl ether, computational chemistry can be applied to:

Calculate Physicochemical Properties: Ab initio methods can compute properties like vapor pressure, water solubility, and partition coefficients (Kow, Koc), which are essential inputs for fate models.

Predict Reaction Pathways and Degradation: By modeling potential reactions (e.g., with hydroxyl radicals in the atmosphere), computational chemistry can help estimate degradation rates and identify potential transformation products. This is crucial for assessing persistence.

Understand Sorption Mechanisms: These methods can model the interactions between the 2,3,4',5,6-Pentachlorodiphenyl ether molecule and environmental surfaces, such as organic matter or black carbon, providing a mechanistic understanding of its sorption behavior.

These computational approaches are especially valuable when experimental data is scarce or difficult to obtain, providing a theoretical foundation for the parameters used in higher-level environmental modeling frameworks.

Comparative Environmental Chemistry and Ecological Relevance of 2,3,4 ,5,6 Pentachlorodiphenyl Ether Within the Pcde Class and Other Pops

Comparison of Environmental Fate and Persistence with Other PCDE Congeners

The environmental persistence of a chemical, often measured by its degradation half-life, is a key factor in its potential to cause long-term environmental harm. For halogenated aromatic compounds like PCDEs, both the number of chlorine atoms and their position on the diphenyl ether structure heavily influence persistence.

Generally, the resistance of PCBs to microbial degradation increases with the degree of chlorination. Lower-chlorinated congeners are more susceptible to aerobic biodegradation, while highly chlorinated congeners are more recalcitrant. nih.gov For instance, studies on pentachlorobiphenyl (PentaCB), a compound structurally similar to pentachlorodiphenyl ether, have shown that certain bacteria, like Microbacterium paraoxydans, can completely degrade it within 12 hours under optimal laboratory conditions. epa.govcapes.gov.br This suggests that pentachlorinated congeners can be biodegraded. However, the specific chlorine substitution pattern is critical. The presence of adjacent unchlorinated carbon atoms on the aromatic rings is a key requirement for attack by bacterial dioxygenase enzymes, which is the initial step in aerobic degradation. nih.govepa.gov The 2,3,4',5,6-pentachlorodiphenyl ether congener has one unsubstituted phenyl ring, which might make it susceptible to initial oxidative attack.

Conversely, photodegradation rates for polybrominated diphenyl ethers (PBDEs), the brominated analogues of PCDEs, tend to be faster for more heavily brominated congeners. acs.orgnih.gov The half-life of deca-BDE under UV light was found to be significantly shorter (0.5 hours) than that of a tetra-BDE (12 days) in a methanol/water solution. acs.org This process involves the sequential removal of halogen atoms.

Comparative Bioaccumulation Potentials Across Halogenated Aromatic Compounds

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. A key indicator of bioaccumulation potential for hydrophobic compounds is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). wikipedia.org A higher log Kow value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms. nih.gov

The log Kow is a primary input for models that predict the bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to that in the surrounding water at equilibrium. researchgate.netfrontiersin.org For regulatory purposes, chemicals with a BCF greater than 2,000 are often considered bioaccumulative, and those with a BCF above 5,000 are considered very bioaccumulative. researchgate.net Generally, BCF increases with log Kow for values up to approximately 7, after which factors like reduced membrane permeability and low aqueous solubility can limit further accumulation. epa.gov

The calculated log Kow for 2,3,4',5,6-pentachlorodiphenyl ether is 6.6. wikipedia.org This value is high, suggesting a significant potential for bioaccumulation. It is comparable to other pentachlorinated aromatic compounds and falls within the range where high BCF values are expected. Studies on PCDEs have shown that BCF values in aquatic organisms can range from approximately 1,000 to 32,000 and that these values tend to increase with the number of chlorine atoms, with the exception of the fully chlorinated deca-CDE. nih.gov

The table below compares the log Kow of 2,3,4',5,6-pentachlorodiphenyl ether with other selected halogenated aromatic compounds, illustrating its high lipophilicity and, by extension, its bioaccumulation potential relative to other well-known POPs.

Interactive Data Table: Comparative Log Kow of Selected Halogenated Aromatic Compounds

Compound NameCompound ClassIUPAC NumberLog Kow (Octanol-Water Partition Coefficient)Source
2,3,4',5,6-Pentachlorodiphenyl ether PCDE PCDE-116 6.6 wikipedia.org
2,2',3,4,4'-Pentachlorodiphenyl etherPCDEPCDE-856.75 acs.org
2,3',4,4',5-Pentachlorodiphenyl etherPCDEPCDE-1216.60
2,3',4',5',6-PentachlorobiphenylPCBPCB-1256.5 epa.gov
2,2',4,5',6-PentachlorobiphenylPCBPCB-117Not Available epa.gov
2,3,4,5,6-Pentachlorobiphenyl (B96224)PCBPCB-116Not Available acs.org
2,2',4,4',5-Pentabromodiphenyl etherPBDEBDE-996.81 (Calculated) epa.gov
2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)PCDD-6.8 (Approx.)Not Available

Note: Log Kow values can be either experimentally measured or calculated through quantitative structure-activity relationship (QSAR) models, leading to some variability in reported values.

Similarities and Differences in Ecological Mechanisms with Other Persistent Organic Pollutants (e.g., PCBs, PCDD/Fs)

Many of the most significant ecological and toxicological effects of POPs like PCBs and polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) are mediated through a common mechanism: the activation of the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a transcription factor present in the cells of vertebrate animals that, when activated by a ligand, can alter the expression of a wide array of genes, including those involved in metabolism and development.

Compounds that can bind to and activate the AhR in a manner similar to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are referred to as "dioxin-like." To assess the risk of complex mixtures of these compounds, the Toxic Equivalency Factor (TEF) concept was developed. nih.gov A TEF is a value that expresses the relative potency of a single congener compared to TCDD, which is assigned a TEF of 1.0. nih.gov For a compound to be considered for the TEF approach, it must meet several criteria:

Be structurally similar to PCDDs or PCDFs.

Bind to the AhR.

Elicit AhR-mediated biochemical and toxic responses.

Be persistent and bioaccumulate in the food chain.

PCDEs are structurally analogous to PCDFs, with an oxygen atom linking two phenyl rings. nih.govnih.gov This structural similarity, particularly for congeners with chlorine atoms in the lateral positions (meta and para), suggests they have the potential to adopt a planar or near-planar configuration, a key requirement for high-affinity AhR binding. Indeed, some studies have noted that certain adverse effects of PCDEs appear to be related to AhR activation. nih.govnih.gov

However, specific data on the AhR-binding affinity or the relative potency (REP) of 2,3,4',5,6-pentachlorodiphenyl ether are not available in the reviewed scientific literature. Without such studies, a formal TEF cannot be assigned, and a direct quantitative comparison of its dioxin-like potential to TCDD or dioxin-like PCBs is not possible. While its structure suggests a potential for AhR interaction, the lack of chlorine atoms on one of the phenyl rings and the presence of five chlorines on the other may result in a non-planar conformation, which would likely lead to a much lower AhR binding affinity compared to potent congeners like PCB-126 or TCDD.

Emerging Research Frontiers and Knowledge Gaps in the Academic Study of 2,3,4 ,5,6 Pentachlorodiphenyl Ether

Unidentified Biotransformation Pathways and Novel Metabolites

A significant area of uncertainty for 2,3,4',5,6-pentachlorodiphenyl ether lies in its biotransformation pathways and the potential formation of novel metabolites. While research on closely related compounds offers clues, direct studies on this specific congener are lacking.

Research on other PCDEs and polychlorinated biphenyls (PCBs) has demonstrated that biotransformation is a critical process influencing their persistence and toxicity. For instance, the metabolism of 2,2',4,4',5-pentachlorodiphenyl ether in rats has been shown to produce hydroxylated PCDEs, which accounted for 23% of the fecal radioactivity. mdpi.com Similarly, studies on various PCB congeners have identified hydroxylation, sulfation, and the formation of methyl sulfonyl metabolites as key metabolic routes. nih.gov In plants, the metabolism of a pentachlorobiphenyl (PCB95) in poplar trees resulted in the formation of hydroxylated metabolites. mdpi.comeuropa.eu

These findings strongly suggest that 2,3,4',5,6-pentachlorodiphenyl ether is likely to undergo similar metabolic transformations in various organisms. The introduction of a hydroxyl group, in particular, can significantly alter the physicochemical properties of the parent compound, potentially increasing its water solubility and altering its toxicological profile. However, the specific positional isomers of the hydroxylated metabolites of 2,3,4',5,6-pentachlorodiphenyl ether that may be formed, and their relative abundance, remain unknown. The potential for further metabolism to dihydroxylated, methoxylated, or other conjugated forms also represents a significant knowledge gap. Identifying these novel metabolites is a crucial first step in understanding the full toxicological impact of 2,3,4',5,6-pentachlorodiphenyl ether exposure.

Long-Term Ecological Monitoring and Trend Analysis

The establishment of long-term ecological monitoring programs is fundamental to understanding the environmental persistence, transport, and ultimate fate of POPs. For 2,3,4',5,6-pentachlorodiphenyl ether, there is a clear absence of dedicated long-term monitoring data.

While some studies have reported the presence of PCDEs in various environmental compartments, including water, sediment, soil, and biota, these are often snapshot assessments rather than systematic, long-term trend analyses. mdpi.com For instance, a review of PCDEs indicated their widespread presence in the environment, but specific congener data, especially for 2,3,4',5,6-pentachlorodiphenyl ether, is sparse. mdpi.com In contrast, long-term monitoring of related compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) has been conducted, providing valuable insights into their atmospheric transport and deposition. nih.gov

The lack of long-term data for 2,3,4',5,6-pentachlorodiphenyl ether makes it impossible to determine its environmental persistence, identify potential accumulation hotspots, or assess the effectiveness of any potential future regulatory measures. Establishing baseline concentrations and tracking their changes over time in various environmental media and across different trophic levels is a critical research frontier.

Refined Mechanistic Ecotoxicology in Understudied Species

The ecotoxicological effects of 2,3,4',5,6-pentachlorodiphenyl ether, particularly in understudied species, represent a major knowledge vacuum. While some research has been conducted on the toxicity of PCDEs as a class, the specific effects of this congener are largely unknown.

A study on the acute toxicity of 12 different PCDE congeners on three model aquatic organisms (the green algae Scenedesmus obliquus, the water flea Daphnia magna, and the zebrafish Danio rerio) revealed that most of the tested congeners were highly toxic, with their toxicity being comparable to some PCBs and polybrominated diphenyl ethers (PBDEs). nih.gov This study provides a valuable starting point, suggesting that 2,3,4',5,6-pentachlorodiphenyl ether is also likely to exhibit significant toxicity. However, this study did not include 2,3,4',5,6-pentachlorodiphenyl ether, and it focused on standard laboratory models.

There is a pressing need for research into the chronic and sublethal effects of 2,3,4',5,6-pentachlorodiphenyl ether, not only in model organisms but also in a wider range of ecologically relevant and understudied species. This includes species from different trophic levels and with unique physiological characteristics that might make them particularly susceptible. Furthermore, mechanistic studies are required to understand the specific molecular and cellular pathways through which this compound exerts its toxic effects.

Advanced Analytical Method Development for Ultra-Trace Levels

The accurate assessment of the environmental distribution and toxicological effects of 2,3,4',5,6-pentachlorodiphenyl ether is contingent upon the availability of sensitive and selective analytical methods. While analytical standards for this compound are available, there is a frontier for the development of advanced methods for its detection at ultra-trace levels in complex environmental matrices. nih.gov

Current analytical approaches for related compounds like PCBs and PBDEs typically involve gas chromatography coupled with mass spectrometry (GC/MS). cdc.govcdc.gov It is reasonable to assume that similar techniques are applicable to 2,3,4',5,6-pentachlorodiphenyl ether. However, the detection of this compound at the very low concentrations expected in many environmental samples presents a significant challenge.

Future research should focus on developing and validating highly sensitive analytical methods, potentially involving advanced sample preparation and pre-concentration techniques, coupled with high-resolution mass spectrometry. The goal is to achieve the low limits of detection necessary to accurately quantify 2,3,4',5,6-pentachlorodiphenyl ether in diverse environmental media such as water, sediment, air, and biological tissues. This will be essential for populating environmental fate models and conducting meaningful risk assessments.

Integrated Modeling Approaches for Holistic Environmental Assessment

Integrated environmental modeling is a powerful tool for predicting the fate, transport, and potential impact of chemical contaminants. For 2,3,4',5,6-pentachlorodiphenyl ether, the development and application of such models is an important and currently underexplored research frontier.

Studies on related compounds, such as PBDEs, have demonstrated the utility of multimedia environmental fate models in understanding their global distribution and the influence of various environmental processes. acs.orgnih.gov These models can simulate the partitioning of a chemical between different environmental compartments (air, water, soil, and biota) and predict its long-range transport potential.

A major impediment to developing a robust integrated model for 2,3,4',5,6-pentachlorodiphenyl ether is the lack of fundamental data. Key parameters such as its degradation rates in different media, air-water partition coefficients, and bioaccumulation factors are largely unknown. Future research should aim to determine these parameters experimentally. Once sufficient data are available, integrated models can be developed to provide a holistic assessment of the environmental risks posed by 2,3,4',5,6-pentachlorodiphenyl ether, helping to identify regions of potential concern and to guide future monitoring and regulatory efforts. The principles of environmental fate and transport modeling are well-established, but their specific application to this compound remains a critical knowledge gap. cdc.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2,3,4',5,6-pentachlorodiphenyl ether, and what challenges arise during its purification?

  • Methodological Answer : Synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution. For example, a related chlorinated diphenyl ether (2,4,4',5,5'-pentachloro-2'-hydroxydiphenyl ether) was synthesized via demethylation of a methoxy precursor using potassium salts and 1,2,4,5-tetrachlorobenzene in dimethyl sulfoxide (DMSO) at 100°C for 60 hours . Challenges include controlling side reactions (e.g., dechlorination) and isolating products from complex mixtures. Purification often requires column chromatography (e.g., ether-hexane gradients) and crystallization (ethanol is common). Yield optimization demands careful stoichiometric ratios and inert atmospheres to prevent oxidation.

Q. How can researchers accurately quantify 2,3,4',5,6-pentachlorodiphenyl ether in environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to high sensitivity for chlorinated compounds. For example, EPA Method 1614 for polybrominated diphenyl ethers (PBDEs) can be adapted by using isotopic dilution techniques (e.g., 13^{13}C-labeled internal standards) and optimizing column temperatures to separate chlorinated congeners . Solid-phase extraction (SPE) with silica gel or Florisil® is recommended for sample cleanup. Recovery rates should be validated using spiked matrices (e.g., sediment or biota).

Q. What are the key physical-chemical properties influencing the environmental fate of this compound?

  • Methodological Answer : Critical properties include:

  • Log KowK_{ow} (octanol-water partition coefficient) : Estimated at 6.5–7.2 for similar pentachlorodiphenyl ethers, indicating high bioaccumulation potential .
  • Vapor pressure : ~1.2 × 105^{-5} Pa at 25°C, suggesting limited volatilization .
  • Aqueous solubility : <0.1 mg/L, necessitating sonication or surfactants for dissolution in lab studies .
    Experimental determination requires shake-flask methods for KowK_{ow} and headspace analysis for vapor pressure.

Advanced Research Questions

Q. How do environmental factors (e.g., temperature, pH) affect the degradation pathways of 2,3,4',5,6-pentachlorodiphenyl ether in aquatic systems?

  • Methodological Answer : Hydrolysis and photolysis are primary degradation pathways. Under UV light (254 nm), dechlorination occurs preferentially at meta and para positions, forming tetra- and trichlorinated byproducts . In anaerobic sediments, microbial reductive dechlorination is pH-dependent (optimal at pH 6–7). Researchers should use simulated sunlight systems or anaerobic chambers to model these processes. Contradictions in degradation rates across studies often stem from varying light intensities or microbial consortia .

Q. How can researchers resolve discrepancies in reported bioaccumulation factors (BAFs) for this compound across trophic levels?

  • Methodological Answer : Discrepancies arise from differences in species lipid content, exposure duration, and trophic magnification models. A tiered approach is recommended:

Lab-based BAF assays : Use controlled mesocosms with standardized lipid-normalized exposure protocols.

Field validation : Compare with top predators (e.g., piscivorous fish) in ecosystems where the compound is prevalent.

Modeling : Apply quantitative structure-activity relationship (QSAR) models calibrated with congener-specific data (e.g., chlorine substitution patterns) .

Q. What mechanistic insights explain the compound’s interaction with aryl hydrocarbon receptor (AhR) pathways compared to dioxins?

  • Methodological Answer : Unlike 2,3,7,8-TCDD, 2,3,4',5,6-pentachlorodiphenyl ether lacks lateral chlorination, reducing AhR binding affinity. Competitive binding assays using recombinant AhR isoforms (e.g., Hepa1c1c7 cells) show EC50_{50} values 10–100× higher than TCDD . Molecular docking simulations highlight steric hindrance from the ether oxygen as a key factor. Researchers should combine in vitro luciferase reporter assays with computational modeling to validate hypotheses.

Q. How does climate change modulate the long-range transport of 2,3,4',5,6-pentachlorodiphenyl ether to polar regions?

  • Methodological Answer : Climate-driven changes (e.g., Arctic warming, ice melt) enhance secondary emissions from reservoirs like soil and ocean water. Researchers can use global transport models (e.g., BETR-Global) parameterized with temperature-dependent Henry’s law constants and deposition velocities . Field measurements in Arctic air and snowpack are critical for validating model predictions. Contradictions between observed and predicted levels often reflect unaccounted seasonal volatilization cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.